molecular formula C8H12N2O7 B7983302 (S)-2-((S)-3-Amino-3-carboxypropanamido)succinic acid

(S)-2-((S)-3-Amino-3-carboxypropanamido)succinic acid

Cat. No.: B7983302
M. Wt: 248.19 g/mol
InChI Key: KXAWLANLJYMEGB-IMJSIDKUSA-N
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Description

(S)-2-((S)-3-Amino-3-carboxypropanamido)succinic acid is a complex organic compound that plays a significant role in various biochemical processes. This compound is characterized by its unique structure, which includes both amino and carboxyl functional groups, making it a versatile molecule in chemical reactions and biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((S)-3-Amino-3-carboxypropanamido)succinic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the catalytic hydrogenation of maleic acid or its anhydride to produce succinic acid, which is then further modified through a series of reactions to introduce the amino and carboxyl groups .

Industrial Production Methods

Industrial production of this compound often utilizes bio-based methods, leveraging microbial fermentation processes. Metabolically engineered strains of bacteria, such as Escherichia coli, are used to convert renewable resources like glucose into succinic acid, which is then chemically modified to produce this compound .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((S)-3-Amino-3-carboxypropanamido)succinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, catalytic hydrogenation for reduction, and various organic solvents for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

Scientific Research Applications

(S)-2-((S)-3-Amino-3-carboxypropanamido)succinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-((S)-3-Amino-3-carboxypropanamido)succinic acid involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for enzymes, participating in metabolic pathways that produce energy and other essential biomolecules. Its molecular targets include various enzymes involved in the citric acid cycle and amino acid metabolism .

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-2-[[(3S)-3-amino-3-carboxypropanoyl]amino]butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O7/c9-3(7(14)15)1-5(11)10-4(8(16)17)2-6(12)13/h3-4H,1-2,9H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17)/t3-,4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXAWLANLJYMEGB-IMJSIDKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(=O)NC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)C(=O)N[C@@H](CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60079-22-3
Record name L-β-Aspartyl-L-aspartic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60079-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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